Monobenzyl 2-phenylmalonate
Description
Contextualization within Malonate Chemistry and Organic Synthesis
Malonic acid and its derivatives, known as malonates, are fundamental reagents in organic synthesis. beilstein-journals.org They are particularly important for forming new carbon-carbon bonds. The presence of two carboxyl groups, or their ester derivatives, flanking a central carbon atom allows for the easy formation of an enolate, which can then react with various electrophiles.
Monobenzyl 2-phenylmalonate is a specific type of malonate ester. The phenyl group attached to the central carbon and the single benzyl (B1604629) ester provide a unique combination of steric and electronic properties. This structure allows for selective reactions and the introduction of a phenylacetyl group into a target molecule after a decarboxylation step. The benzyl group serves as a protecting group for one of the carboxylic acids, which can be selectively removed under specific conditions, typically through hydrogenolysis. chemicalbook.com
Significance of this compound as a Synthetic Intermediate
The primary significance of this compound lies in its role as a synthetic intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In multi-step organic syntheses, intermediates like this compound are crucial for building complex molecular architectures in a controlled and predictable manner.
One notable application is in the synthesis of penicillins. chemicalbook.com For instance, the acid chloride of this compound is used to acylate 6-aminopenicillanic acid (6-APA). chemicalbook.comgoogle.com This reaction forms the benzyl ester of carbenicillin (B1668345), which is then converted to the final antibiotic through hydrogenolysis to remove the benzyl protecting group. chemicalbook.com
The compound is also used in the preparation of other complex molecules. For example, it can be activated with reagents like N,N'-carbonyldiimidazole and then reacted with other molecules to form new carbon-carbon bonds. prepchem.com Its application has also been noted in the synthesis of 3-methoxy-2-oxoazetidine derivatives, which are valuable intermediates for creating various medicinal compounds. google.com
Scope and Research Trajectories for Advanced Chemical Investigations
The unique reactivity of this compound opens up several avenues for future research. Advanced chemical investigations could focus on several key areas:
Development of New Synthetic Methodologies: Researchers can explore new ways to utilize this compound in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. beilstein-journals.org This could involve the use of chiral catalysts to control the stereochemical outcome of reactions involving this intermediate.
Synthesis of Novel Bioactive Compounds: The phenylacetic acid moiety is a structural feature in various biologically active compounds. This compound could be a key starting material for the synthesis of new drug candidates and other bioactive molecules. beilstein-journals.org
Application in Materials Science: The phenyl group and the carboxylic acid functionality could be exploited in the design of new polymers or functional materials. For instance, it could be incorporated into polymer backbones to modify their physical and chemical properties.
Further studies on the decarboxylation of similar phenylmalonic acid derivatives under various conditions could also provide valuable insights into controlling the reactivity of this class of compounds. beilstein-journals.orglookchem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13O4- |
|---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
3-oxo-2-phenyl-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C16H14O4/c17-15(18)14(13-9-5-2-6-10-13)16(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)/p-1 |
InChI Key |
QSBAHMROFICXDC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Monobenzyl 2 Phenylmalonate
Established Synthetic Routes
Established methods for synthesizing Monobenzyl 2-phenylmalonate rely on classical organic reactions, focusing on direct esterification and derivatization from readily available diesters.
Esterification of Phenylmalonic Acid with Benzyl (B1604629) Alcohol
The most direct route to this compound is the mono-esterification of phenylmalonic acid with benzyl alcohol. This reaction is a type of Fischer-Speier esterification, typically requiring an acid catalyst to proceed at a reasonable rate. youtube.com The primary challenge in this approach is achieving selective mono-esterification while minimizing the formation of the diester, dibenzyl phenylmalonate.
The selective synthesis of the monoester is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of catalyst, the molar ratio of reactants, temperature, and reaction time.
Acid catalysts are essential for the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. vedantu.com While various acids can be used, analogous esterifications of phenylmalonic acid with other alcohols, such as methanol (B129727) and ethanol, have been successfully carried out using anhydrous hydrogen chloride. google.com The reaction is typically heated to facilitate the removal of water, which drives the equilibrium towards the ester product. youtube.com
To favor mono-esterification over di-esterification, a controlled stoichiometry of the reactants is crucial. Using a 1:1 molar ratio of phenylmalonic acid to benzyl alcohol is a common starting point. However, an excess of the acid may be employed to ensure the alcohol is the limiting reagent, thereby reducing the probability of a second esterification event.
The table below summarizes typical conditions for the analogous acid-catalyzed esterification of phenylmalonic acid with simple alcohols, which can serve as a basis for optimizing the synthesis with benzyl alcohol. google.com
| Parameter | Condition | Rationale |
| Alcohol | Methanol / Ethanol | Serves as both reactant and solvent. |
| Acid | Phenylmalonic Acid | The dicarboxylic acid substrate. |
| Catalyst | Anhydrous Hydrogen Chloride | Protonates the carbonyl group, activating it for nucleophilic attack. |
| Temperature | 60°C | Provides sufficient energy for the reaction while minimizing side reactions. |
| Time | 5 hours | Allows the reaction to proceed to a high yield. |
| Molar Ratio | Large excess of alcohol | Drives the reaction towards the ester product. |
This interactive data table is based on analogous reactions and serves as a guideline for the esterification with benzyl alcohol.
Post-reaction work-up is critical for isolating the desired monoester from unreacted starting materials, the diester byproduct, and the acid catalyst. A standard approach involves an acid-base extraction. nih.gov The acidic nature of the remaining carboxylic acid group on this compound allows it to be separated from the neutral diester byproduct.
A typical purification protocol would involve:
Neutralization: The reaction mixture is first cooled and any excess acid catalyst is neutralized.
Extraction: The mixture is diluted with an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The this compound, being acidic, will deprotonate and move into the aqueous layer as its salt. The neutral dibenzyl phenylmalonate byproduct and any unreacted benzyl alcohol will remain in the organic layer.
Acidification: The separated aqueous layer is then re-acidified (e.g., with dilute HCl), causing the this compound to precipitate or be extracted back into a fresh organic solvent.
Final Purification: The solvent is removed under reduced pressure, and the crude product can be further purified by recrystallization or column chromatography if necessary.
Derivatization from Diethyl Phenylmalonate Precursors
An alternative and widely used strategy for synthesizing mono-substituted malonic acid half-esters involves the selective hydrolysis of one of the two ester groups from a symmetrical diester precursor, such as diethyl phenylmalonate. nih.gov This precursor is typically synthesized via methods like the Claisen condensation of ethyl phenylacetate (B1230308) with diethyl oxalate, followed by decarbonylation. wikipedia.org
The key to this approach is achieving selective cleavage of only one ester group, as the second hydrolysis step to the dicarboxylic acid can occur under similar conditions. researchgate.net This is often accomplished by carefully controlling the stoichiometry of the base, the reaction temperature, and the solvent system.
Research has shown that highly efficient selective monohydrolysis of dialkyl malonates can be achieved using a substoichiometric amount of a base. researchgate.net The use of aqueous potassium hydroxide (B78521) (KOH) with a co-solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) at low temperatures (e.g., 0°C) has proven effective, yielding the corresponding half-esters in high yields without promoting decarboxylation. researchgate.net For the specific case of diethyl phenylmalonate, optimization of hydrolysis conditions using a 0.25 M aqueous sodium carbonate (Na₂CO₃) solution has been reported to furnish the mono-acid in 92% yield. researchgate.net The increased hydrophobicity of the phenyl-substituted malonate is thought to play a role in preventing further hydrolysis. researchgate.net
The following table outlines reported conditions for the selective monohydrolysis of diethyl phenylmalonate and related diesters.
| Reagent | Base | Co-Solvent | Temperature | Yield | Reference |
| Diethyl Phenylmalonate | 0.25 M aq. Na₂CO₃ | Not specified | Not specified | 92% | researchgate.net |
| Dialkyl Malonates | 0.8-1.2 equiv. aq. KOH | THF or Acetonitrile | 0°C | High | researchgate.net |
This interactive data table summarizes conditions for selective mono-de-esterification.
Emerging Synthetic Strategies and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. In the context of this compound synthesis, this includes exploring greener catalysts, reducing solvent use, and utilizing alternative reaction pathways.
One emerging strategy involves the α-carboxylation of a benzyl phenylacetate precursor. A patented method describes the reaction of a phenylacetate compound with an alkali metal salt of an organic amine to generate a carbanion, which then undergoes a carboxylation reaction with carbon dioxide. google.com This process forms the phenyl malonic acid monoester alkali metal salt, which can be acidified to yield the final product. google.com This approach is noted for its high yield, reduced use of organic solvents, and utilization of inexpensive raw materials. google.com
In the area of green chemistry, the use of novel catalysts for esterification is a topic of interest. While not yet specifically reported for this compound, research into un-catalyzed, solvent-free esterification of alcohols using reagents like acetyl chloride presents a promising, environmentally benign alternative to traditional acid-catalyzed methods. iiste.org Furthermore, the broader field of malonic ester synthesis is seeing innovations such as the use of recyclable tungsten oxide nanoparticle catalysts. patsnap.com The production of the parent malonic acid from renewable feedstocks via microbial fermentation is another green approach that could make the entire synthetic chain more sustainable. chemicalbook.com These general advancements in green chemistry offer potential future pathways for the synthesis of this specific compound.
Mechanochemical Synthesis of Malonate Derivatives
Mechanochemical synthesis, a technique that utilizes mechanical energy from grinding or milling to induce chemical reactions, represents a significant advancement in green chemistry. This solvent-free or low-solvent approach can lead to higher yields, shorter reaction times, and the formation of novel products compared to traditional solution-phase chemistry.
While specific literature on the direct mechanochemical synthesis of this compound is not prominent, the principles of this methodology are applicable to the key bond-forming reactions required for its assembly. Mechanochemistry has been successfully employed for various C-C bond-forming reactions, which are fundamental to creating the phenylmalonic acid backbone. The technique, often performed in a ball mill, brings reactants into close contact and increases their reactivity in the solid state, potentially offering a more sustainable alternative to solvent-based methods for preparing the precursors to the target compound.
Chemoenzymatic Synthetic Routes for Malonic Esters
Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. This approach is particularly valuable for reactions requiring high selectivity under mild conditions, thereby avoiding the degradation of sensitive molecules.
For the synthesis of malonic esters, lipases are highly effective biocatalysts. For instance, immobilized Candida antarctica lipase (B570770) B (CaLB) has been successfully used to catalyze the synthesis of malonate-based polyesters from dimethyl malonate and various diols. nih.govwhiterose.ac.uk This demonstrates the enzyme's proficiency in forming ester bonds with malonate substrates under mild, solventless conditions. nih.govwhiterose.ac.uk This enzymatic approach could be adapted for the selective monoesterification of phenylmalonic acid with benzyl alcohol to yield this compound. The high selectivity of the enzyme could potentially favor the formation of the monoester over the diester, simplifying purification processes. Lipases are known to be active in a temperature range of 40 °C to 80 °C, though their stability can decrease at higher temperatures. mdpi.com
Catalytic Approaches for Ester Bond Formation
Traditional catalytic methods remain a cornerstone for the synthesis of esters, including phenylmalonate derivatives. These approaches typically involve acid or metal catalysis to facilitate the esterification of the carboxylic acid with an alcohol.
Direct acid-catalyzed esterification of phenylmalonic acid is a viable route, though conditions must be carefully controlled to prevent decarboxylation. google.com Strong acids such as sulfuric acid (H₂SO₄) and anhydrous hydrogen chloride (HCl) are effective catalysts for this transformation. google.com Studies on the synthesis of dimethyl and diethyl phenylmalonate show that high yields can be achieved by reacting phenylmalonic acid with the corresponding alcohol in the presence of an acid catalyst. google.com For example, dimethyl phenylmalonate can be prepared in up to 94% yield by heating a solution of phenylmalonic acid and methanol with hydrogen chloride at 60°C for five hours. google.com Similarly, using sulfuric acid as a catalyst can yield up to 87% of the diester. google.com These conditions can be extrapolated for the synthesis of this compound using benzyl alcohol.
Below is a table summarizing the conditions for the related synthesis of dialkyl phenylmalonates.
| Catalyst | Alcohol | Temperature | Time | Yield (%) |
| Hydrogen Chloride | Methanol | 60°C | 5 hours | up to 94 |
| Sulfuric Acid | Methanol | 25°C to 65°C | Several hours | up to 87 |
| Hydrogen Chloride | Ethanol | 60°C | 5 hours | 85 |
This data is based on the synthesis of dimethyl and diethyl phenylmalonate as described in the literature. google.com
Beyond traditional acid catalysis, transition metal-catalyzed reactions offer alternative routes. For instance, methods have been developed for the copper-catalyzed arylation of diethyl malonate, which first forms the crucial carbon-phenyl bond. wikipedia.org This could be followed by a selective hydrolysis and re-esterification to obtain the desired monobenzyl ester.
Scalable Synthesis and Industrial Relevance
The industrial relevance of phenylmalonate esters stems from their utility as intermediates in the synthesis of more complex molecules, notably pharmaceuticals like phenobarbital. wikipedia.org Therefore, the development of scalable and economically viable synthetic routes is of significant interest.
The key steps in this industrial process include:
Formation of Phenylsodium: Reaction of finely dispersed sodium with chlorobenzene (B131634) in toluene.
Formation of Benzylsodium: Refluxing the reaction mixture.
Carbonation: Introduction of gaseous carbon dioxide to form disodium (B8443419) phenylmalonate.
Esterification: Direct treatment of the salt mixture with a large excess of alcohol (e.g., methanol) and an acid catalyst (e.g., HCl) to form the diester. google.com
This robust, multi-step, single-reactor process highlights a pathway for the efficient and scalable production of phenylmalonate esters, which could be adapted for the specific synthesis of this compound for industrial applications.
Chemical Reactivity and Transformation Mechanisms of Monobenzyl 2 Phenylmalonate
Ester Hydrolysis and Solvolysis Reactions
The selective cleavage of the benzyl (B1604629) ester group in Monobenzyl 2-phenylmalonate is a key reaction, often employed in synthetic pathways to unmask the carboxylic acid functionality. This transformation can be achieved through various catalytic systems, each offering different degrees of selectivity and efficiency.
Investigation of Catalytic Systems for Selective Cleavage
The selective hydrolysis of one ester group in a malonic acid derivative is a challenging yet crucial transformation in organic synthesis. While direct studies on this compound are not extensively documented in publicly available literature, a significant body of research on analogous systems, such as dialkyl phenylmalonates, provides valuable insights into the catalytic methods applicable for the selective cleavage of the benzyl ester.
Chemical Methods:
Base-catalyzed hydrolysis is a common method for cleaving ester bonds. For malonates, careful control of reaction conditions is necessary to achieve mono-hydrolysis without leading to the diacid. Studies on diethyl phenylmalonate have shown that using a stoichiometric amount of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a mixed solvent system can favor the formation of the monoester.
A rapid and chemoselective method for the deprotection of benzyl esters using nickel boride has been reported. This method is effective for a variety of benzyl esters, cleaving them to the parent carboxylic acids in high yields (up to 95%) within a short reaction time (5–60 minutes) at ambient temperature. organic-chemistry.org Notably, this method demonstrates high selectivity, leaving other ester groups like methyl, ethyl, and tert-butyl, as well as benzyl ethers, unaffected. organic-chemistry.org
Another approach involves the use of anhydrous ferric chloride (FeCl₃) and rhenium carbonyl compounds, which have been shown to be effective for the catalytic deprotection of benzylic esters. researchgate.net Tin(IV) chloride (SnCl₄) has also been demonstrated to selectively cleave benzyl esters in the presence of other functional groups like benzyl ethers, amines, and amides. dal.ca
Enzymatic Methods:
Enzymatic hydrolysis offers a mild and highly selective alternative to chemical methods. Lipases and esterases are commonly employed for the selective cleavage of ester bonds. For instance, an esterase from Bacillus subtilis (BS2) and a lipase (B570770) from Candida antarctica (CAL-A) have been shown to be versatile reagents for the efficient and selective removal of benzyl protecting groups in high yields, without affecting other functional groups. nih.gov
The following table summarizes various catalytic systems used for the deprotection of benzyl esters, which are analogous to the selective cleavage of this compound.
| Catalyst/Reagent | Substrate | Solvent | Time | Yield (%) | Reference |
| Nickel Boride | Benzyl 3-chlorobenzoate | Methanol (B129727) | 10 min | 95 | Khurana, J. M., & Arora, R. (2009). Synthesis |
| FeCl₃ | Benzyl benzoate | Acetonitrile (B52724) | 2 h | 92 | O-Y. Lee, et al. (2006). Tetrahedron Lett. |
| SnCl₄ | Benzyl benzoate | Dichloromethane | 24 h | >98 | T. M. T. T. Nguyen, et al. (2013). DalSpace |
| Lipase (CAL-A) | N-Boc-Ala-OBn | Diisopropyl ether | 24 h | 98 | Barbayianni, E., et al. (2005). J. Org. Chem. |
Reactions Involving the Alpha-Carbon of the Malonate Moiety
The hydrogen atom at the alpha-carbon of the malonate moiety in this compound is acidic due to the electron-withdrawing effects of the adjacent carbonyl groups of the ester and the carboxylic acid. This acidity allows for the formation of a carbanion, which is a potent nucleophile.
Carbanion Formation and Reactivity
A carbanion is a reactive intermediate where a carbon atom has an unshared pair of electrons and a negative charge. libretexts.orglibretexts.org The stability and reactivity of a carbanion are influenced by several factors, including inductive effects, hybridization, and the extent of conjugation. libretexts.org In the case of this compound, the resulting carbanion is stabilized by the resonance delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms.
The formation of the carbanion is typically achieved by treatment with a suitable base. The choice of base is crucial and depends on the pKa of the alpha-proton. Common bases used for the deprotonation of malonic esters include sodium ethoxide and sodium hydride. youtube.com Once formed, this carbanion can participate in a variety of reactions, acting as a nucleophile.
Nucleophilic Substitution Reactions at the Alpha-Position
The carbanion generated from this compound is a strong nucleophile and can readily participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides. This reaction, a cornerstone of the malonic ester synthesis, allows for the formation of a new carbon-carbon bond at the alpha-position. youtube.com
While direct arylation of malonate enolates with aryl halides can be challenging due to the weaker electrophilicity of aryl halides, methods have been developed to facilitate this transformation. wikipedia.org Palladium-catalyzed cross-coupling reactions, for example, have been successfully employed for the arylation of diethyl malonate. chemicalbook.com These methods often utilize specific ligands to promote the catalytic cycle. A general procedure for the palladium-catalyzed arylation of diethyl malonate with aryl bromides involves the use of a palladium catalyst such as bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂], a phosphine ligand, and a base like sodium hydride. chemicalbook.com
The following table provides an example of a palladium-catalyzed arylation of diethyl malonate, which serves as a model for the potential reactivity of this compound.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Pd(dba)₂ / DTBNpP | NaH | Toluene | 70 | 24 | 89 | Semmes, J. G., et al. (2015). Tetrahedron Lett. |
Decarboxylation Pathways
This compound, being a derivative of a malonic acid, is susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide. This process can be induced either thermally or through catalysis.
Thermal and Catalytic Decarboxylation Studies
The decarboxylation of β-keto acids and malonic acids typically proceeds through a cyclic transition state upon heating, leading to the formation of an enol intermediate which then tautomerizes to the final product. masterorganicchemistry.com For malonic acid itself, heating leads to the formation of acetic acid and carbon dioxide. masterorganicchemistry.com
While thermal decarboxylation often requires high temperatures, catalytic methods can facilitate the reaction under milder conditions. A study on the decarboxylation of malonic acid derivatives under microwave irradiation demonstrated that the reaction can proceed efficiently in the absence of a solvent or catalyst. scirp.org
Recent advancements in photoredox catalysis have provided a method for the hydrodecarboxylation of malonic acid monoesters. nih.gov This method utilizes an organic acridinium photooxidant and a redox-active cocatalyst. nih.gov
Enzymatic decarboxylation offers a highly selective route. Arylmalonate decarboxylase (AMDase), an enzyme isolated from bacteria such as Alcaligenes bronchisepticus, catalyzes the enantioselective decarboxylation of α-aryl-α-methylmalonates to produce optically active α-arylpropionic acids. frontiersin.org The enzyme operates without the need for a cofactor. frontiersin.org While the direct activity of AMDase on this compound is not explicitly detailed, its high efficiency with the corresponding dicarboxylic acid suggests its potential applicability.
The table below shows data for the decarboxylation of phenylmalonic acid, the parent dicarboxylic acid of this compound, under photoredox conditions.
| Substrate | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylmalonic Acid | Mes-Acr-Ph / PhSSPh | DIPEA | TFE | 12 | 85 | Griffin, J. D., et al. (2015). J. Am. Chem. Soc. |
Mechanism of Decarboxylation
The decarboxylation of β-keto acids and their derivatives, including malonic acid half-esters like this compound, is a fundamental organic reaction. The process involves the loss of carbon dioxide (CO₂) from the carboxylic acid moiety upon heating. The presence of a carbonyl group positioned beta to the carboxylic acid is crucial for this transformation to occur under relatively mild conditions.
The accepted mechanism for the decarboxylation of malonic acid derivatives proceeds through a cyclic, concerted transition state. This process can be broken down into the following key steps:
Formation of a Cyclic Intermediate: The molecule arranges itself to form a six-membered ring. The acidic proton of the carboxylic acid is transferred to the carbonyl oxygen of the ester group.
Concerted Bond Reorganization: Within this cyclic arrangement, a concerted shift of electrons occurs. The carbon-carbon bond between the α-carbon and the carboxyl group breaks, leading to the elimination of carbon dioxide. Simultaneously, a new carbon-carbon double bond is formed, and the carbonyl oxygen is protonated.
Enol Intermediate Formation: The immediate product of this step is an enol, which is an alkene with a hydroxyl group attached to one of the double-bond carbons.
Keto-Enol Tautomerism: The enol intermediate is generally unstable and rapidly tautomerizes to its more stable keto (in this case, ester) form. This final step re-establishes the carbonyl group and results in the formation of benzyl phenylacetate (B1230308).
This intramolecular, concerted pathway explains why β-carbonyl acids decarboxylate with relative ease compared to simple carboxylic acids, as it avoids the formation of a high-energy carbanion intermediate.
Table 1: Key Stages in the Decarboxylation of this compound
| Stage | Description | Key Structural Feature |
|---|---|---|
| 1 | Formation of a cyclic transition state | Six-membered ring involving the carboxylic acid and ester carbonyl |
| 2 | Concerted C-C bond cleavage and loss of CO₂ | Simultaneous bond breaking and formation |
| 3 | Formation of an enol intermediate | C=C double bond with an adjacent -OH group |
| 4 | Keto-enol tautomerization | Conversion of the enol to the stable final ester product |
Functional Group Interconversions and Derivatization
The structure of this compound offers several sites for chemical modification, allowing for its conversion into a variety of other compounds. These transformations can target the benzyl ester, the remaining carboxylic acid (though decarboxylation is a primary reaction), or the phenyl ring.
The benzyl ester group can be modified or removed through several synthetic routes, which is particularly useful in multi-step syntheses where the ester serves as a protecting group for the carboxylic acid.
Hydrogenolysis: This is one of the most common and mildest methods for cleaving benzyl esters. youtube.comacsgcipr.orgacsgcipr.org The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). youtube.comchemicalforums.com The process cleaves the benzylic carbon-oxygen bond, releasing the carboxylic acid (phenylmalonic acid in this case, which may subsequently decarboxylate) and toluene as a byproduct. acsgcipr.orgacsgcipr.org This method is highly valued for its chemoselectivity, as it can often be performed without affecting other reducible functional groups. organic-chemistry.org
Hydrolysis: Like other esters, the benzyl ester can be hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification) using a base like sodium hydroxide, followed by an acidic workup. Acid-catalyzed hydrolysis is also possible but can sometimes be slower.
Transesterification: The benzyl group can be exchanged for another alkyl or aryl group by heating the compound in the presence of a different alcohol and an acid or base catalyst. This equilibrium-driven reaction allows for the synthesis of different esters of 2-phenylmalonic acid.
Table 2: Methods for Modifying the Benzyl Ester Moiety
| Reaction | Reagents | Product Type | Byproduct |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | Carboxylic Acid | Toluene |
| Base-catalyzed Hydrolysis | 1. NaOH or KOH 2. H₃O⁺ | Carboxylic Acid | Benzyl alcohol |
| Acid-catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid | Benzyl alcohol |
| Transesterification | R'-OH, Acid or Base Catalyst, Heat | New Ester (R') | Benzyl alcohol |
While the phenyl group attached to the α-carbon is generally stable, it can undergo transformations characteristic of aromatic compounds, primarily electrophilic aromatic substitution (EAS). wikipedia.org In these reactions, an electrophile replaces one of the hydrogen atoms on the benzene ring. wikipedia.orgmasterorganicchemistry.com The existing substituent—the malonate ester group—influences the position and rate of the substitution. Although the ester and carboxylic acid groups are electron-withdrawing and deactivating, the benzylic carbon atom to which they are attached is an alkyl group, which is typically weakly activating and directs incoming electrophiles to the ortho and para positions. wikipedia.org
Common electrophilic aromatic substitution reactions that could potentially be applied include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br or -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. lumenlearning.com
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst. These reactions might be less effective due to the deactivating nature of the carbonyl groups.
It is important to note that specific literature detailing these transformations on this compound itself is not abundant. The feasibility and outcome of such reactions would depend on carefully chosen reaction conditions to avoid side reactions involving the other functional groups.
Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
| Reaction | Typical Reagents | Electrophile | Expected Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho/para-Nitrophenyl derivative |
| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion equivalent) | ortho/para-Bromophenyl derivative |
| Chlorination | Cl₂, AlCl₃ | Cl⁺ (Chloronium ion equivalent) | ortho/para-Chlorophenyl derivative |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | ortho/para-Acylphenyl derivative |
Role in Complex Molecular Synthesis
Precursor in Pharmaceutical Synthesis
The structural framework of Monobenzyl 2-phenylmalonate is particularly amenable to the construction of biologically active molecules, positioning it as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). rsc.org
One of the most critical applications of phenylmalonic acid monoesters, such as the monobenzyl derivative, is in the production of semi-synthetic penicillins. Specifically, these compounds are crucial for the synthesis of Carbenicillin (B1668345), a broad-spectrum β-lactam antibiotic. The manufacturing process involves the acylation of the 6-aminopenicillanic acid (6-APA) nucleus with a monoester of phenylmalonic acid. google.com This reaction attaches the 2-carboxy-2-phenylacetamido side-chain to the penicillin core, which is characteristic of Carbenicillin and essential for its antibacterial activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa. google.comgatech.eduijret.org The use of a monoester, like the monobenzyl form, is a key step that facilitates the creation of the final di-acid structure of the antibiotic. Studies on the distribution of carbenicillin and phenylmalonic acid in solvent-water systems further underscore the chemical relationship and importance of this precursor in the antibiotic's production pathway. nih.gov
Beyond penicillin derivatives, the phenylmalonate scaffold is fundamental to the synthesis of other classes of APIs. A prominent example is the production of barbiturates, a class of drugs that act as central nervous system depressants. wikipedia.org Compounds like diethyl phenylmalonate are used in condensation reactions with urea (B33335) to form the heterocyclic barbiturate (B1230296) ring system. mdpi.com This reaction leads to the synthesis of drugs such as phenobarbital, an anticonvulsant and sedative. wikipedia.org The versatility of the malonic ester synthesis allows for the creation of a wide array of substituted barbiturates, as well as other sedatives and anticonvulsants, making phenylmalonate derivatives indispensable intermediates in medicinal chemistry. gatech.edu
Building Block for Advanced Organic Structures
The reactivity of this compound makes it an excellent foundational unit for constructing more complex organic molecules, including substituted carboxylic acids and diverse heterocyclic systems.
This compound is an ideal starting material for the malonic ester synthesis, a classic and powerful method for preparing substituted acetic acids. gatech.edumedcraveonline.com In this process, the carbon atom positioned between the two carbonyl groups of the malonate is highly acidic and can be easily deprotonated by a base to form a stable enolate. This nucleophilic enolate can then be alkylated by reacting it with an alkyl halide. Subsequent hydrolysis of the benzyl (B1604629) ester and the remaining carboxylic acid group, followed by heating, induces decarboxylation to yield a phenyl-substituted acetic acid derivative. gatech.edugoogle.com This synthetic route offers a precise and controlled method for introducing various alkyl groups, leading to a diverse range of α-phenyl substituted acetic acid structures.
The phenylmalonate framework is a valuable precursor for building various heterocyclic compounds. One significant application is in the synthesis of barbiturates and their derivatives. The condensation reaction of diethyl phenylmalonate with urea in the presence of a base like sodium ethoxide is a standard method for creating the pyrimidine-based ring structure of 5-phenylbarbituric acid. medcraveonline.comiaea.org
Furthermore, derivatives of phenylmalonic acid, such as phenylmalonyl chlorides, can be used to construct other heterocyclic systems. For instance, the reaction of benzyl- or phenyl-malonyl chlorides with organic thiocyanates provides a direct route to forming 4,6-dichloropyrimidines, which are important heterocyclic intermediates. rsc.org These reactions demonstrate the utility of the phenylmalonate core in cyclization reactions to generate molecules with embedded ring systems that are prevalent in medicinal and materials chemistry.
Coordination Chemistry and Ligand Design
In the field of coordination chemistry, the deprotonated form of phenylmalonic acid, the phenylmalonate dianion, serves as a versatile ligand for designing complex metal-organic structures. The two carboxylate groups of the phenylmalonate ion can bind to metal centers in various coordination modes, acting as either a chelating (binding to a single metal center) or a bridging ligand (connecting two or more metal centers). rsc.org
This binding versatility allows for the construction of coordination polymers with diverse topologies, from one-dimensional chains to two-dimensional sheets and three-dimensional networks. rsc.orgasianpubs.org The phenyl group on the malonate backbone can also influence the resulting structure through steric effects and non-covalent interactions like π-π stacking, adding another layer of control in the design of these materials. The study of malonate-containing coordination compounds is an active area of research, with applications in areas such as magnetism and materials science. rsc.org
Phenylmalonate as a Bridging Ligand in Metal Complexes
The phenylmalonate dianion, derived from this compound, can act as a versatile ligand in the formation of metal complexes. It can coordinate to metal centers through its two carboxylate groups, functioning as a bridging ligand to link two or more metal ions. This bridging capability allows for the construction of polynuclear and coordination polymer structures.
Research has shown that in copper(II) complexes, the phenylmalonate ligand can bridge two copper centers through its carboxylate groups in an anti-syn conformation. This coordination mode leads to the formation of uniform chain compounds. The nature of the phenylmalonate bridge influences the magnetic properties of these complexes, with studies indicating the occurrence of weak intrachain ferromagnetic interactions between the copper(II) ions. The crystal structure of these complexes reveals the specific coordination geometry around the metal centers and the bridging mode of the phenylmalonate ligand.
Metal-Catalyzed Reactions with this compound
The reactivity of the active methylene (B1212753) group in this compound makes it a suitable substrate for various metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are limited, the reactivity of related phenylmalonate esters in metal-catalyzed transformations provides valuable insights.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for allylic alkylation reactions. mdpi.comnih.gov In these reactions, a nucleophile attacks a π-allyl palladium complex. The enolate derived from this compound can serve as a soft nucleophile for such transformations, leading to the formation of new C-C bonds at the allylic position. The choice of ligands on the palladium catalyst can influence the stereoselectivity of the reaction. mdpi.com
Rhodium-Catalyzed Reactions: Rhodium catalysts are known to facilitate C-H activation reactions, providing a direct method for the functionalization of otherwise inert C-H bonds. mdpi.comamanote.com While direct C-H activation of the phenyl ring of this compound by a rhodium catalyst is a plausible transformation, the presence of the acidic proton on the malonic backbone might lead to competing reactions. The specific outcome would depend on the reaction conditions and the nature of the rhodium catalyst and directing groups, if any. mdpi.comamanote.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of Monobenzyl 2-phenylmalonate would typically involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations could determine a variety of electronic properties. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.
While no specific DFT data for this compound is published, studies on similar molecules, such as benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, have utilized the B3LYP/6–311G(d,p) level of theory to analyze frontier molecular orbitals and predict the energy gap. nih.gov For other malonic acid derivatives, DFT calculations have been employed to elucidate reaction mechanisms, supporting the kinetic favorability of certain pathways. nih.govresearchgate.net
Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and based on typical values for similar organic molecules, as direct data is unavailable.
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility |
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. An ab initio study of this compound could provide benchmark data for its geometric parameters (bond lengths and angles) and a more precise description of its electron correlation effects, which are crucial for understanding its stability and reaction energetics.
Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures and the energy barriers that separate them.
For any proposed reaction involving this compound, such as hydrolysis, decarboxylation, or transesterification, computational methods can locate the transition state (TS) structure. A transition state is the highest energy point along the reaction coordinate, and its structure reveals the geometry of the molecule as bonds are being broken and formed. Frequency calculations are performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.
By calculating the energies of the reactants, transition states, intermediates, and products, an energy profile for a reaction can be constructed. This profile provides the activation energy (the difference in energy between the reactants and the transition state), which is critical for determining the reaction rate. For example, in the thermal decomposition of phenylmalonic acids, a key mechanistic feature is an intramolecular proton transfer, the energetics of which could be precisely modeled. rsc.org Computational studies on the acid-catalyzed esterification of carboxylic acids have successfully mapped out the energy profiles for different proposed mechanisms. pku.edu.cn
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying the electronic properties and reactivity of a single molecule, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and calculating the forces between atoms using a classical force field.
This approach could provide insights into:
Conformational Analysis : Identifying the most populated shapes (conformers) of the molecule in solution.
Solvation Effects : Understanding how solvent molecules arrange around the solute and influence its behavior.
Transport Properties : Predicting properties like the diffusion coefficient.
MD simulations have been effectively used to study the behavior of other aromatic esters, providing information on liquid-state properties and intermolecular forces. acs.org For instance, simulations of phthalate esters have revealed how they interact with and permeate cell membranes. acs.org Such a study on this compound could illuminate its behavior in biological or environmental systems.
Solvent Effects on Reactivity
The reactivity of this compound in different solvents is a critical aspect for its application in chemical synthesis. Computational chemistry provides powerful tools to predict and understand how solvents influence reaction rates and mechanisms at a molecular level.
Implicit and Explicit Solvation Models: To study solvent effects, computational models often employ either an implicit or explicit representation of the solvent.
Implicit Solvation Models: In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. This method, often referred to as the Polarizable Continuum Model (PCM), is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute (this compound) and the solvent.
Explicit Solvation Models: This method involves representing individual solvent molecules around the solute. While computationally more demanding, explicit models can capture specific solute-solvent interactions, such as hydrogen bonding, which might be crucial for accurately describing the reactivity of the ester and carboxylic acid functionalities in this compound.
Theoretical Predictions of Reactivity: By performing quantum mechanical calculations with these solvation models, it is possible to compute key parameters that describe the reactivity of this compound. For instance, the calculation of activation energies for potential reactions, such as hydrolysis or transesterification, in different solvents would reveal the solvent's role in stabilizing or destabilizing the transition states.
While specific data for this compound is not available, a hypothetical study could generate data such as the following:
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Water | 78.4 | 18.5 |
| Ethanol | 24.6 | 22.1 |
| Dichloromethane | 8.9 | 25.8 |
| Toluene | 2.4 | 28.3 |
This table is for illustrative purposes only and is not based on experimental or calculated data for this compound.
Conformation and Stereochemistry
The three-dimensional structure of this compound, including its preferred conformations and stereochemical properties, is fundamental to its chemical behavior. Computational methods are instrumental in exploring the conformational landscape and determining the most stable geometries of the molecule.
Conformational Analysis: The presence of several rotatable bonds in this compound—around the ester linkages and the phenyl group—gives rise to multiple possible conformations. A systematic conformational search can be performed using molecular mechanics or quantum mechanics methods to identify the low-energy conformers. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.
Stereochemistry: The central carbon atom of the malonate moiety in this compound is a stereocenter. Computational chemistry can be used to study the properties of the different stereoisomers. For example, calculations can predict whether one enantiomer is more stable than the other and can also be used to simulate spectroscopic properties, such as circular dichroism, which can help in the experimental determination of the absolute configuration.
A theoretical study would typically yield data on the relative energies of different conformers, as illustrated in the hypothetical table below:
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | 178 | -65 | 0.00 |
| 2 | 62 | -68 | 1.25 |
| 3 | -175 | 177 | 2.50 |
This table is for illustrative purposes only and is not based on experimental or calculated data for this compound.
Computational Design of this compound Analogues
Computational design involves the rational, computer-aided design of new molecules with desired properties. For this compound, this could involve designing analogues with enhanced reactivity, selectivity, or specific biological activity.
Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound in silico—for example, by substituting the phenyl or benzyl groups with other functional groups—it is possible to establish structure-activity relationships. Quantum mechanical calculations can be used to compute various molecular descriptors for each analogue, such as:
Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's ability to donate or accept electrons.
Steric Properties: Molecular volume and surface area, which can influence how the molecule interacts with other reactants or biological targets.
Lipophilicity: The partition coefficient (logP), which is crucial for predicting the solubility and transport properties of the analogues.
These computed descriptors can then be correlated with experimentally observed activities to build predictive models.
Example of a Computational Design Study: A hypothetical computational study could involve designing a series of analogues and predicting a key property, such as their binding affinity to a hypothetical enzyme active site.
| Analogue | Modification | Calculated LogP | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Parent Molecule | - | 3.1 | -7.5 |
| Analogue 1 | p-Chloro on Phenyl | 3.8 | -8.2 |
| Analogue 2 | p-Methoxy on Benzyl | 2.9 | -7.8 |
| Analogue 3 | Naphthyl instead of Phenyl | 4.2 | -8.9 |
This table is for illustrative purposes only and is not based on experimental or calculated data for this compound.
The compound is cited as an intermediate in the synthesis of the antibiotic Carbenicillin (B1668345). Descriptions of its preparation from phenylmalonic acid and benzyl alcohol, and its subsequent use, are documented. A melting point of 68°C has also been reported for this compound. Furthermore, one source mentions the use of HPLC for the purification of this compound, but does not provide the specific methodology or resulting data.
Without access to primary research articles or analytical reports containing the characterization data for this compound, it is not possible to provide the in-depth, scientifically accurate content for the requested article sections on advanced analytical techniques. The specific details on structural assignment by NMR, functional group analysis by IR and Raman spectroscopy, molecular weight and fragmentation analysis by MS, or purity and quantitative analysis by HPLC and GC for this particular compound remain elusive in the searched resources.
Therefore, the generation of a thorough and informative article focusing solely on the advanced analytical techniques applied to "this compound," as per the provided outline, cannot be completed at this time due to the lack of specific, verifiable data.
Advanced Analytical Techniques in Chemical Research
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and conformational details. The resulting structural data is fundamental to understanding the physical and chemical properties of a compound.
For an organic molecule such as Monobenzyl 2-phenylmalonate, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is grown, it is mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing this pattern, scientists can reconstruct the electron density map of the molecule and from that, deduce the precise location of each atom.
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, a hypothetical representation of the type of data that would be obtained from such an analysis is presented in the table below. This data is essential for confirming the compound's chemical identity, understanding its stereochemistry, and assessing intermolecular interactions in the solid state, such as hydrogen bonding or pi-stacking, which can influence its bulk properties.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₄O₄ |
| Formula Weight | 270.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 14.251(6) |
| c (Å) | 9.876(3) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1372.1(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.308 |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated analytical techniques are powerful tools in chemical analysis that combine a separation technique with a spectroscopic detection method. This coupling allows for the separation of complex mixtures and the subsequent identification or quantification of the individual components. For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be invaluable for its characterization and analysis in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile (carrier gas) and stationary phases. For this compound, which is a moderately polar and relatively high molecular weight ester, a derivatization step to increase its volatility and thermal stability might be necessary for optimal GC analysis.
Once the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. This fragmentation pattern can be used to elucidate the structure of the compound and confirm its identity by comparing it to a spectral library.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful hyphenated technique that is particularly well-suited for the analysis of less volatile or thermally labile compounds like this compound. In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases.
After separation by LC, the eluent is introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the analyte molecules in the liquid phase before they enter the mass analyzer. LC-MS can provide molecular weight information from the parent ion and, with tandem mass spectrometry (MS/MS), can also provide structural information through controlled fragmentation. This makes LC-MS a highly sensitive and selective method for the detection and quantification of this compound in complex mixtures.
Detailed research findings on the specific application of these hyphenated techniques to this compound are not extensively reported in the literature. However, based on the compound's structure, the following table outlines the expected utility of these techniques.
| Technique | Sample Preparation | Information Obtained | Primary Application |
|---|---|---|---|
| GC-MS | Possible derivatization to increase volatility | Retention time, fragmentation pattern, structural elucidation | Purity assessment, identification of volatile impurities |
| LC-MS | Dissolution in a suitable solvent | Retention time, molecular weight, structural information (with MS/MS) | Quantification in biological or environmental samples, stability studies |
Enzymatic and Biocatalytic Transformations
Enzymatic Hydrolysis of Malonate Esters
The selective cleavage of ester groups is a fundamental transformation in organic synthesis, often employed for deprotection or for the synthesis of carboxylic acids. Enzymes, particularly hydrolases like lipases and esterases, are well-suited for this task due to their mild reaction conditions and high chemoselectivity.
Research has demonstrated that enzymes are versatile reagents for the efficient and selective removal of benzyl (B1604629) protecting groups from carboxyl moieties. Specifically, lipases from Candida antarctica (such as CAL-A and Novozym 435) and esterases from Bacillus subtilis have been identified as effective biocatalysts for this purpose, achieving high yields without affecting other sensitive functional groups in the molecule nih.gov.
In the context of malonates, the enzymatic approach allows for the selective hydrolysis of one ester group in a diester to yield a monoester, a valuable synthetic intermediate. For instance, the immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been successfully used to catalyze the hydrolysis of a disubstituted malonate diester to its corresponding monoester with high enantiomeric purity researchgate.net. This demonstrates the potential for precise, enzyme-controlled hydrolysis.
While direct studies on monobenzyl 2-phenylmalonate are specific, the existing literature supports the high probability of its hydrolysis into phenylmalonic acid and benzyl alcohol using these established biocatalysts. The reaction would proceed via the direct hydrolytic cleavage of the ester bond, a mechanism confirmed in studies of other complex malonate esters by liver-specific carboxylesterases nih.gov. The choice of enzyme and reaction conditions, such as solvent and pH, would be critical in optimizing the conversion and preventing unwanted side reactions.
Table 1: Enzymes for Hydrolysis of Benzyl and Malonate Esters
| Enzyme Type | Source Organism | Common Name/Designation | Relevant Transformation |
|---|---|---|---|
| Lipase | Candida antarctica | CAL-A, CAL-B (Novozym 435) | Selective hydrolysis of benzyl and malonate esters nih.govresearchgate.net |
| Esterase | Bacillus subtilis | BS2 Esterase | Selective removal of benzyl and methyl ester groups nih.gov |
Biocatalytic Decarboxylation of Phenylmalonates
The decarboxylation of malonic acids is a key reaction for producing valuable chiral carboxylic acids. Biocatalytic methods for this transformation are highly sought after for their ability to deliver products with exceptional optical purity.
A key enzyme identified for the decarboxylation of aryl-substituted malonates is Arylmalonate Decarboxylase (AMDase, EC 4.1.1.76) . Originally discovered in the 1990s from a screening of microorganisms capable of growing on phenylmalonic acid as a sole carbon source, AMDase was isolated from the soil bacterium Bordetella bronchiseptica (formerly Alcaligenes bronchisepticus) ufsc.br.
Subsequent characterization revealed several key features of AMDase. It is a cofactor-independent enzyme, meaning it does not require cofactors like biotin or thiamine pyrophosphate (ThDP) for its activity ufsc.br. The enzyme shows a preference for α-arylmalonates and can convert prochiral disubstituted malonic acids into optically pure α-aryl carboxylic acids ufsc.br. The wild-type enzyme exhibits strict (R)-enantioselectivity, producing (R)-configured products ufsc.br. While arylmalonates are not common in nature, the enzyme's unique reactivity and broad substrate tolerance have made it a valuable tool in biocatalysis ufsc.br.
Another class of enzymes, Phenylpyruvate decarboxylases (PPDC), are ThDP-dependent enzymes that act on α-keto acids. While their primary substrates are different, some PPDCs, like Aro10 from Saccharomyces cerevisiae, exhibit broad substrate specificity and can also catalyze the decarboxylation of substrates like indolylpyruvate rsc.org. However, AMDase remains the most relevant and studied enzyme for the direct asymmetric decarboxylation of phenylmalonates.
The reaction mechanism of AMDase has been the subject of extensive investigation, including computational density functional theory (DFT) calculations and experimental studies researchgate.netufsc.brmdpi.com. The consensus mechanism involves a multi-step process that ensures high stereoselectivity without the need for a cofactor.
The proposed mechanism, strongly supported by theoretical models, proceeds as follows researchgate.netmdpi.com:
Substrate Binding: The prochiral phenylmalonate substrate binds within the enzyme's active site. The orientation is crucial for stereoselectivity. The pro-(S) carboxylate group is held in a "dioxyanion hole" formed by hydrogen bonds, while the phenyl group occupies a large, solvent-accessible pocket ufsc.br.
Decarboxylation: The enzyme catalyzes the cleavage of the C-C bond of the pro-(R) carboxylate group, releasing carbon dioxide. This step results in the formation of a planar enediolate intermediate, which is stabilized by the hydrogen bonds of the dioxyanion hole researchgate.netufsc.brmdpi.com.
Stereoselective Protonation: The enediolate intermediate is then protonated by a key amino acid residue, Cysteine-188 (Cys188), from one specific face of the planar intermediate researchgate.netmdpi.com. This stereoselective protonation establishes the final chirality of the product. For the wild-type enzyme, this results in the formation of the (R)-enantiomer ufsc.br.
Kinetic studies on various heteroaryl and phenyl malonates have shown that substrates with phenyl groups, which can better stabilize the negative charge developed in the transition state leading to the enediolate, generally have higher turnover numbers (kcat) compared to electron-rich heteroaryl substrates like furans frontiersin.org. Recent mechanistic investigations into engineered AMDase variants have also revealed alternative concerted mechanisms for certain substrates, highlighting the enzyme's catalytic versatility google.comnih.gov.
Enzyme Engineering and Directed Evolution for Enhanced Activity or Selectivity
While the wild-type AMDase is strictly (R)-selective, many valuable pharmaceutical compounds, such as the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), exist as the (S)-enantiomer. This demand has driven significant efforts in protein engineering to alter the function and selectivity of AMDase ufsc.brnih.gov.
A landmark achievement was the inversion of enantioselectivity from (R) to (S). Based on mechanistic proposals, rational design led to the creation of a double mutant, G74C/C188S. In this variant, the catalytic Cys188 residue responsible for protonation is removed and replaced, and a new cysteine is introduced on the opposite side of the active site (Gly74Cys). This new cysteine residue protonates the enediolate intermediate from the opposite face, leading to the (S)-product ufsc.br. However, this initial (S)-selective variant (G74C/C188S) displayed a dramatic 20,000-fold reduction in catalytic activity compared to the wild-type enzyme nih.gov.
To overcome this severe loss of activity, directed evolution and further rational engineering techniques were applied. Iterative saturation mutagenesis, focusing on the hydrophobic pocket of the active site, led to the identification of variants with vastly improved performance nih.gov. One of the best-engineered variants (V43I/G74C/A125P/V156L/M159L/C188G) exhibited a 9,500-fold greater catalytic efficiency (kcat/Km) than the initial G74C/C188S mutant for the decarboxylation of α-methyl-α-phenylmalonate nih.gov. These advanced engineering strategies have successfully transformed AMDase into a powerful and versatile biocatalyst capable of producing either (R)- or (S)-arylpropionic acids in high optical purity ufsc.brnih.gov. The process of directed evolution mimics natural selection in the laboratory, creating genetic diversity through mutagenesis and then using a screening process to identify variants with desired improvements researchgate.netorganic-chemistry.org.
Table 2: Comparison of Wild-Type and Engineered AMDase Variants
| Enzyme Variant | Key Mutations | Enantioselectivity | Relative Catalytic Efficiency | Reference |
|---|---|---|---|---|
| Wild-Type AMDase | - | (R) | High | ufsc.br |
| G74C/C188S | G74C, C188S | (S) | Very Low (~0.005% of WT) | nih.gov |
Biocatalysis in Flow Chemistry for this compound Transformations
The integration of biocatalysis with continuous flow chemistry represents a significant advancement for process intensification and sustainable manufacturing nih.govresearchgate.net. This approach offers numerous advantages over traditional batch processing, including enhanced process control, improved safety, higher productivity, and simplified scale-up researchgate.net.
For transformations involving this compound, employing enzymes like AMDase in a flow system can overcome common limitations of batch biocatalysis. A critical step for implementing flow biocatalysis is enzyme immobilization, where the enzyme is fixed onto a solid support researchgate.net. This allows the enzyme to be retained within a packed-bed reactor (PBR) while the substrate solution flows through continuously. Immobilization not only facilitates catalyst reuse and simplifies product purification but can also significantly enhance enzyme stability.
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Pathways
The pursuit of green chemistry principles is a major driver in modern synthetic chemistry. For monobenzyl 2-phenylmalonate, future research will likely prioritize the development of more sustainable and atom-economical synthetic routes.
Current Approaches and Limitations: Traditional syntheses of malonic acid esters often involve multi-step procedures with stoichiometric reagents, leading to significant waste generation. While methods like palladium-catalyzed direct benzylation of malonates with alcohols represent a move towards greater efficiency, challenges remain in catalyst stability, cost, and the use of organic solvents. rsc.org
Future Research Focus:
Chemoenzymatic Synthesis: The use of enzymes, such as lipases or esterases, for the selective mono-esterification of phenylmalonic acid or the direct synthesis from precursors offers a promising green alternative. nih.gov Biocatalytic methods operate under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. nih.gov
Catalytic Systems: Investigating novel catalytic systems, including earth-abundant metal catalysts, for the direct carboxylation of benzyl (B1604629) phenylacetate (B1230308) or related precursors could provide a more direct and atom-economical route.
Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound can offer improved safety, scalability, and efficiency by enabling precise control over reaction parameters.
Challenges:
Developing robust and recyclable catalysts with high turnover numbers.
Ensuring the economic viability of enzymatic and flow chemistry-based processes on an industrial scale.
Minimizing the use of hazardous solvents and reagents.
| Synthetic Strategy | Advantages | Challenges |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability and cost, substrate scope limitations. |
| Novel Catalytic Systems | Potential for high atom economy, use of earth-abundant metals. | Catalyst development and optimization, reaction selectivity. |
| Flow Chemistry | Enhanced safety and scalability, precise process control. | Initial setup cost, potential for clogging with solid byproducts. |
Exploration of Novel Chemical Transformations and Reaction Cascades
This compound serves as a valuable building block for the synthesis of more complex molecules. Future research will focus on uncovering novel chemical transformations and designing elegant reaction cascades that leverage its unique structural features.
Potential Transformations:
Decarboxylative Functionalization: The malonate moiety is prone to decarboxylation, which can be harnessed to generate a carbanion for subsequent C-C or C-heteroatom bond formation. nih.gov Research into novel decarboxylative coupling reactions will expand the synthetic utility of this compound.
Domino Reactions: Designing domino or cascade reactions that involve both the ester and the acidic proton of the malonate can lead to the rapid construction of complex heterocyclic scaffolds. rsc.orgrsc.org For instance, a sequence of intramolecular cyclization followed by aromatization could be envisioned.
Challenges:
Controlling the chemoselectivity of reactions, particularly in the presence of multiple reactive sites.
Developing catalytic systems that can facilitate multi-step transformations in a single pot.
Understanding and controlling the stereochemical outcome of these transformations.
Deeper Mechanistic Understanding Through Advanced Computational and Spectroscopic Probes
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. Future research will employ advanced computational and spectroscopic techniques to probe the intricate details of reactions involving this compound.
Methodologies:
Density Functional Theory (DFT): Computational studies using DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This can provide valuable insights into the factors governing reactivity and selectivity.
In-situ Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and characterize transient reaction intermediates, providing direct evidence for proposed mechanisms. nih.gov
Challenges:
The accurate computational modeling of complex reaction systems, including solvent effects and catalyst behavior.
The detection and characterization of short-lived and low-concentration intermediates.
Correlating theoretical predictions with experimental observations.
Expanding the Scope of this compound in Medicinal and Materials Chemistry
The structural motifs accessible from this compound hold significant promise in both medicinal and materials chemistry.
Medicinal Chemistry:
Pharmaceutical Intermediates: As a versatile building block, it can be used in the synthesis of a wide range of bioactive molecules and pharmaceutical intermediates. google.com Its phenyl and benzyl groups provide a scaffold that can be further functionalized to interact with biological targets.
Drug Discovery: Derivatives of this compound can be explored for their potential as novel therapeutic agents.
Materials Science:
Functional Polymers: The ester group can be utilized in polymerization reactions, potentially as a monomer or a chain transfer agent, to create functional polymers with tailored properties. nih.govmdpi.commdpi.com The aromatic rings can impart desirable thermal and mechanical properties to the resulting polymers.
Novel Materials: Incorporation of the this compound unit into larger molecular architectures could lead to the development of new materials with interesting optical or electronic properties.
Challenges:
Identifying and validating novel biological targets for derivatives of this compound.
Achieving the desired polymer properties through controlled polymerization techniques.
Establishing structure-property relationships for new materials derived from this compound.
| Application Area | Potential Contributions | Key Challenges |
| Medicinal Chemistry | Synthesis of complex drug candidates and intermediates. | Biological activity screening, optimizing pharmacokinetic properties. |
| Materials Science | Development of functional polymers with tailored properties. | Control over polymer architecture, scalability of synthesis. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. For this compound, these technologies can accelerate the discovery and optimization of synthetic routes and the prediction of novel applications.
Applications:
Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations involving this compound. beilstein-journals.orgresearchgate.net
Condition Optimization: AI algorithms can be used to explore vast parameter spaces to identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) for its synthesis and subsequent functionalization, leading to higher yields and selectivity. beilstein-journals.orgresearchgate.net
De Novo Design: ML can be employed to design novel molecules based on the this compound scaffold with desired properties for medicinal or materials applications. mdpi.com
Challenges:
The need for large, high-quality datasets to train accurate ML models.
The "black box" nature of some ML models can make it difficult to interpret their predictions from a chemical standpoint.
The integration of AI-driven predictions with automated laboratory systems for high-throughput experimentation.
Q & A
Q. What are the optimal synthetic routes for monobenzyl 2-phenylmalonate, and how do reaction conditions influence yield?
this compound can be synthesized via esterification of phenylmalonic acid with benzyl alcohol in carbon tetrachloride under dry HCl gas, achieving a 68°C melting point . Key parameters include:
- Solvent choice : Carbon tetrachloride minimizes side reactions.
- Catalyst : Dry HCl ensures protonation of the carbonyl group, accelerating ester formation.
- Stoichiometry : A 1:1 molar ratio of phenylmalonic acid to benzyl alcohol avoids di-ester byproducts. Post-synthesis, purification involves ether extraction and pH-controlled bicarbonate washing to isolate the monoester .
Q. How can hydrolysis of this compound be optimized, and what challenges arise with fluorinated analogs?
Hydrolysis under basic conditions (e.g., aqueous NaOH/EtOH at reflux) typically cleaves the ester bond. However, fluorinated derivatives (e.g., perfluorophenylmalonates) require modified protocols due to reduced reactivity:
- Temperature : Elevated temperatures (80–100°C) are needed for C6F5-substituted esters.
- Solvent system : Biphasic water–Et2O mixtures prevent decomposition of sensitive fluorinated intermediates . Non-fluorinated analogs hydrolyze readily under standard conditions, making fluorination a critical variable in reaction design .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Liquid-liquid extraction : Adjusting the aqueous phase to pH 2 with HCl protonates the free acid, enabling ether extraction of the ester .
- Bicarbonate back-extraction : Washing the ether layer with NaHCO3 selectively removes unreacted phenylmalonic acid.
- Low-temperature evaporation : Reduces thermal degradation during solvent removal .
Advanced Research Questions
Q. How does this compound participate in stereoselective synthesis, and what analytical methods validate diastereomer formation?
In condensations with N-benzylpiperidine derivatives, this compound forms diastereomers due to chiral center formation at the malonate bridge. Key steps include:
Q. What role does this compound play in synthesizing bioactive compounds, such as sigma1 receptor antagonists?
The ester serves as a precursor for diols (via LiAlH4 reduction), which are condensed with N-benzylpiperidine carbonyl derivatives to yield potent sigma1 antagonists. Key considerations:
Q. How do electronic effects influence the reactivity of substituted phenylmalonates in nucleophilic substitutions?
Electron-withdrawing groups (e.g., –C6F5) enhance reactivity in nucleophilic aromatic substitutions. For example:
- Fluorinated analogs : C6F6 reacts directly with malonate salts in DMF under reflux, achieving 92% yield .
- Non-fluorinated analogs : Require stronger bases (e.g., NaH) and prolonged reaction times .
Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Melting point analysis : Confirms purity (e.g., MP 68°C for the monoester) .
- 1H/13C NMR : Identifies ester protons (δ 4.3–4.5 ppm for –OCH2C6H5) and quantifies diastereomeric ratios .
- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns for novel derivatives .
Q. How can researchers mitigate side reactions during esterification of phenylmalonic acid?
- Controlled protonation : Dry HCl gas avoids excessive acidification, which promotes di-ester formation.
- Solvent drying : Anhydrous CCl4 prevents hydrolysis of the acyl chloride intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
